molecular formula C10H11BrClN3 B11834138 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine

5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11834138
M. Wt: 288.57 g/mol
InChI Key: DEYZKHQMPACILC-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine, chlorine, and isobutyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a preformed pyrazole and pyridine, the compound can be synthesized through a series of steps involving halogenation and alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and survival . The compound’s structure allows it to fit into the active site of the kinase, blocking the binding of endogenous ligands and ATP .

Comparison with Similar Compounds

  • 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
  • 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Comparison: Compared to these similar compounds, 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms along with an isobutyl group. This combination of substituents can enhance its biological activity and specificity towards certain molecular targets. Additionally, the isobutyl group can influence the compound’s solubility and pharmacokinetic properties .

Properties

Molecular Formula

C10H11BrClN3

Molecular Weight

288.57 g/mol

IUPAC Name

5-bromo-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H11BrClN3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3

InChI Key

DEYZKHQMPACILC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=NC(=C(C=C2C=N1)Br)Cl

Origin of Product

United States

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